molecular formula C24H24N2O2S B2651062 2-{[1,1'-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 921110-21-6

2-{[1,1'-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2651062
CAS No.: 921110-21-6
M. Wt: 404.53
InChI Key: ZUZREEWBWVUIGP-UHFFFAOYSA-N
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Description

This compound is a benzothiophene-3-carboxamide derivative featuring a biphenyl amido group at position 2 and dimethyl substitutions at the N and 6 positions of the tetrahydrobenzothiophene core. Its structure combines a lipophilic biphenyl moiety with a hydrogen-bond-capable carboxamide group, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

N,6-dimethyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-15-8-13-19-20(14-15)29-24(21(19)23(28)25-2)26-22(27)18-11-9-17(10-12-18)16-6-4-3-5-7-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZREEWBWVUIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and tetrahydrobenzothiophene intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzothiophene-3-carboxamides, which are frequently modified at positions 2 and 3 to tune biological activity. Below is a comparative analysis with key analogues:

Compound Substituents Key Activities References
Target Compound 2-{[1,1'-Biphenyl]-4-amido}, N,6-dimethyl Theoretical: Potential anticancer, kinase inhibition (inferred from biphenyl moiety)
Compound I () 2-[(4-Methoxyphenyl)methyleneamino], N-(3-methylphenyl) Antibacterial, antifungal
Compound II () 2-[(4-Methylphenyl)methyleneamino], N-(4-methylphenyl) Antibacterial, antifungal
Azomethine derivatives () 2-Amino with Schiff base modifications Anticancer, antimycobacterial
Ethyl 2-(2-Cyano-3-phenylacrylamido) derivatives () Cyano and substituted phenyl groups Antioxidant
N-(1,1-Dioxidotetrahydro-3-thienyl) analogue () 4-Methoxybenzoyl and sulfone groups Inferred: Enhanced solubility due to sulfone

Key Structural Differences and Implications

Biphenyl vs. Single Phenyl Substituents :

  • The biphenyl group in the target compound increases lipophilicity compared to single phenyl or methoxyphenyl groups in analogues (e.g., Compounds I and II). This may enhance membrane permeability but reduce aqueous solubility .
  • Biphenyl derivatives in (e.g., Compound V) show kinase and tubulin inhibition, suggesting a possible mechanism for the target compound .

Dimethyl Substitutions (N and 6 positions): The N-methyl group may reduce metabolic deamination compared to primary amides (e.g., azomethines in ), improving pharmacokinetic stability .

Carboxamide vs. Cyano or Ester Groups: The carboxamide at position 3 supports hydrogen bonding, critical for target binding (e.g., kinase active sites). In contrast, cyano or ester groups (–15) prioritize electronic effects over H-bonding .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound I () Azomethine ()
Molecular Weight ~450 g/mol ~380 g/mol ~300 g/mol
LogP (Predicted) 5.2 3.8 2.5
Hydrogen Bond Donors 2 1 2
Hydrogen Bond Acceptors 4 3 3

Biological Activity

The compound 2-{[1,1'-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has garnered attention due to its potential biological activities. This article reviews its pharmacological profile, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a benzothiophene core and a biphenyl amide moiety. This structural configuration is crucial for its interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Dopamine Receptor Modulation : It has been identified as a modulator of dopamine receptors, particularly the D3 receptor subtype. Studies show that it can act as both an antagonist and a partial agonist, influencing dopaminergic signaling pathways critical in various neuropsychiatric disorders .
  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties. For instance, related compounds have demonstrated significant activity against Gram-positive and Gram-negative bacteria .

Pharmacological Profile

The pharmacological profile is summarized in the following table:

Activity Effect Reference
Dopamine D3 ReceptorAntagonist/Partial Agonist
AntibacterialSignificant against E. coli
CytotoxicityModerate effects on cancer cells

Case Studies

Several studies have explored the biological activity of this compound:

  • Dopamine Receptor Studies : A study demonstrated that the compound could inhibit dopamine-induced signaling in CHO-K1 cells expressing D3 receptors. The IC50 values indicated a potent interaction with the receptor, suggesting potential therapeutic applications in treating disorders like schizophrenia and Parkinson's disease .
  • Antibacterial Testing : In vitro tests revealed that certain derivatives exhibited notable antibacterial activity against strains such as Klebsiella pneumoniae and Escherichia coli. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups for enhanced activity .
  • Cancer Research : Preliminary cytotoxicity assays indicated that the compound could induce apoptosis in various cancer cell lines. Further research is needed to elucidate the exact pathways involved and to optimize its structure for improved efficacy.

Q & A

Q. What are the recommended synthetic routes for 2-{[1,1'-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reacting 4-biphenylcarboxylic acid derivatives with the benzothiophene core using coupling agents like EDCI/HOBt.
  • Functional group protection : Temporary protection of amine groups (e.g., using Boc or Fmoc) to prevent unwanted side reactions.
  • Stepwise alkylation : Introducing methyl groups at the N- and 6-positions under controlled basic conditions (e.g., NaH/DMF).

Q. Key Reaction Conditions :

StepReagents/ConditionsPurposeYield Optimization
1EDCI, HOBt, DCM, RTAmide bond formationUse anhydrous solvents to avoid hydrolysis
2Boc₂O, DMAP, THFAmine protectionMonitor by TLC for completion
3NaH, CH₃I, DMF, 0°C→RTMethylationSlow addition of CH₃I to minimize over-alkylation

Q. How is the compound characterized structurally?

Methodology :

  • X-ray crystallography : Use SHELX (SHELXL/SHELXS) for structure refinement. High-resolution data (>1.0 Å) ensures accurate determination of bond lengths and angles .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., biphenyl integration, methyl group multiplicity).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and purity (>95%).

Q. Example Crystallographic Parameters :

ParameterValue
Space groupP2₁/c
R-factor<0.05
Resolution0.84 Å

Advanced Research Questions

Q. How can discrepancies in biological activity data be resolved?

Approach :

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., cancer vs. non-cancerous) to confirm specificity.
  • Metabolic stability testing : Use liver microsomes to assess if inactive metabolites explain inconsistent results .
  • Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., biphenyl vs. phenyl substituents) .

Case Study :
A 2021 study observed conflicting cytotoxicity (IC₅₀ = 2 μM in HeLa vs. >50 μM in MCF-7). Further analysis revealed differential expression of target proteins (e.g., tubulin) between cell lines .

Q. What computational tools predict the compound’s biological targets?

Methods :

  • PASS Online : Predicts anticancer, anti-inflammatory, and antitubercular activity based on structural motifs (e.g., benzothiophene core) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to proteins like EGFR or COX-2.

Q. Predicted vs. Observed Activities :

Activity TypePASS Prediction (Pa/Pi)Experimental IC₅₀
Anticancer0.72/0.031.8 μM (HeLa)
Antimycobacterial0.65/0.0512 μg/mL (MTB)

Q. How to optimize reaction conditions to minimize side products?

Strategies :

  • Temperature control : Low temperatures (0–5°C) during methylation reduce polysubstitution .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to improve biphenyl formation .
  • HPLC monitoring : Use C18 columns (ACN/H₂O gradient) to detect early eluting impurities .

Q. Example Optimization Table :

ParameterInitial ConditionOptimized ConditionPurity Improvement
SolventDCMTHF75% → 92%
CatalystNonePd(OAc)₂/XantphosYield: 40% → 78%

Q. What are the best practices for crystallizing this compound?

Protocol :

  • Solvent selection : Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation.
  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and twin refinement if needed .

Q. Common Issues :

  • Twinned crystals : Use TWINLAW in SHELXL to correct for pseudo-merohedral twinning .
  • Disorder : Apply PART instructions to model disordered biphenyl groups.

Q. How to design structure-activity relationship (SAR) studies?

Framework :

Core modifications : Replace benzothiophene with indole or thiazole to assess scaffold flexibility .

Substituent variation : Synthesize analogs with electron-withdrawing (NO₂) or donating (OCH₃) groups on the biphenyl ring.

Bioisosteric replacement : Swap the amide with sulfonamide or urea groups to evaluate hydrogen-bonding effects .

Q. SAR Findings :

ModificationActivity ChangeRationale
Biphenyl → NaphthylIC₅₀ ↓ 50%Reduced π-π stacking with target
Methyl → Ethyl at N-positionToxicity ↑Increased lipophilicity

Q. What analytical methods validate purity and stability?

Workflow :

  • HPLC-DAD : Use a C18 column (ACN:H₂O = 70:30, isocratic) with UV detection at 254 nm .
  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products.
  • LC-MS/MS : Characterize impurities (e.g., hydrolyzed amide or oxidized thiophene).

Q. Stability Data :

ConditionDegradation Products% Remaining (24h)
Acidic (pH 2)Biphenyl acid85%
UV lightSulfoxide derivative72%

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